![molecular formula C16H7Cl2F3N4 B3036425 1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 343372-37-2](/img/structure/B3036425.png)
1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure are part of a larger class of molecules known as triazoloquinoxalines. These molecules are often studied for their potential biological activities .
Molecular Structure Analysis
Triazoloquinoxalines have a complex ring structure that includes a triazole ring fused to a quinoxaline ring . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
The chemical reactions of triazoloquinoxalines would depend on the specific compound and its functional groups. They might undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antidepressant Potential
A study by Sarges et al. (1990) investigated a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, revealing their potential as rapid-acting antidepressant agents. These compounds, including variants with trifluoromethyl substituents, showed promise in reducing immobility in behavioral despair models in rats, suggesting their therapeutic potential as novel antidepressants. Moreover, they exhibited significant binding to adenosine A1 and A2 receptors, which may underlie their antidepressant effects (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antimicrobial Activity
Badran, Abouzid, and Hussein (2003) synthesized several derivatives, including 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines, and evaluated their antimicrobial and antifungal activities. They found that certain compounds displayed potent antibacterial activity, comparable to standard tetracycline (Badran, Abouzid, & Hussein, 2003).
Synthesis of Enol Type Acyl Cyanides
Kurasawa et al. (1993) explored the synthesis of enol type acyl cyanides using derivatives such as 7-chloro-1,2,4-triazolo[4,3-a]quinoxaline 5-oxide. Their research focused on understanding the chemical transformations and structural characteristics of these compounds, contributing to the field of synthetic organic chemistry (Kurasawa, Kureyama, Yoshishiba, Okano, Takada, Kim, & Okamoto, 1993).
Crystal Structure Analysis
De Souza et al. (2015) conducted crystal structure analyses of isomeric compounds similar to 1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. Their research contributes to the understanding of the molecular structures and supramolecular arrangements of these compounds, which is essential for their potential applications in material science and pharmaceuticals (De Souza, Gonçalves, Wardell, & Wardell, 2015).
Potential Anticonvulsant Properties
Wagle, Adhikari, and Kumari (2009) synthesized new derivatives of [1,2,4]triazolo[4,3-a]quinoxalines and tested them for anticonvulsant activity. Their findings indicate the potential of these compounds in the development of new anticonvulsant drugs (Wagle, Adhikari, & Kumari, 2009).
Antiviral and Antimicrobial Activities
Henen et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their antiviral and antimicrobial activities. Some of these compounds demonstrated promising antiviral activity and potential as antimicrobial agents (Henen, El Bialy, Goda, Nasr, & Eisa, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,6-dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F3N4/c17-8-4-3-5-9(18)12(8)14-23-24-15-13(16(19,20)21)22-10-6-1-2-7-11(10)25(14)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRGKLODXSCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=C(C=CC=C4Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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